3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Description
This compound features a quinazolinone core fused with a [1,3]dioxolo ring at positions 4,5-g, substituted at position 7 with a propanoic acid chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
3-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-10(16)1-2-14-11(17)6-3-8-9(20-5-19-8)4-7(6)13-12(14)18/h3-4H,1-2,5H2,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHTUUNKBDEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate quinazolinone derivative with a dioxolo-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀N₂O₆
- Molecular Weight : Approximately 278.22 g/mol
- Structural Features : The compound features a quinazoline core with a dioxolo ring system and a propanoic acid moiety, which enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Interaction : It has been shown to interact with multiple enzymes, suggesting potential as an enzyme inhibitor or modulator.
- Receptor Binding : Studies have demonstrated its ability to bind to specific receptors, indicating possible applications in targeted therapies.
Therapeutic Applications
The therapeutic potential of 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid includes:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor growth through its interaction with cancer-related pathways.
- Antimicrobial Properties : There is evidence indicating that it may exhibit antimicrobial effects against certain pathogens.
Case Studies
Recent research highlights the compound's potential in various applications:
- Cancer Research : A study demonstrated that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis.
- Antimicrobial Testing : Laboratory tests showed effectiveness against several bacterial strains, suggesting its utility as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinazolinone derivatives, focusing on molecular properties, substituent effects, and synthesis strategies.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Key Observations:
Structural Complexity: The target compound’s [1,3]dioxolo ring and propanoic acid group distinguish it from 8o (isoquinoline fusion, chloro, dimethoxy) and 4d (diphenyl, alkyl linker). The dioxolo ring may confer greater metabolic stability than the dimethoxy groups in 8o . K284-5392 introduces a sulfanylidene group and benzamide moiety, which could enhance metal-binding capacity or protease resistance compared to the target compound’s carboxylic acid .
Physicochemical Properties: The propanoic acid substituent increases hydrophilicity, likely improving aqueous solubility over 4d’s lipophilic diphenyl groups. However, this may reduce cell membrane permeability .
Synthetic Strategies: The target compound may require cyclization similar to 8o (K₂CO₃-mediated) or cross-coupling as in 4d (PdCl₂(PPh₃)₂ catalysis) . The propanoic acid group might necessitate protective strategies (e.g., esterification) during synthesis.
Biological Implications :
- 8o ’s PPARγ agonism suggests the target compound could share this activity, with the carboxylic acid mimicking acidic head groups in PPAR ligands .
- 4d ’s diphenyl groups may favor hydrophobic target interactions, whereas the target compound’s dioxolo ring could reduce off-target binding via steric hindrance .
Biological Activity
3-(6,8-Dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid is a synthetic compound with a complex structure that includes a quinazoline core fused with a dioxolo ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.22 g/mol. The structure features a propanoic acid moiety linked to the quinazoline derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₆ |
| Molecular Weight | 278.22 g/mol |
| CAS Number | 892293-07-1 |
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : The ability to scavenge free radicals has been demonstrated through assays measuring DPPH radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases.
- Lipoxygenase (LOX) Inhibition : Studies have shown that derivatives of similar structures exhibit LOX-inhibiting activity comparable to established reference compounds such as nordihydroguaiaretic acid. This suggests potential anti-inflammatory applications by inhibiting leukotriene synthesis.
- Enzyme Interactions : Preliminary data indicate that this compound interacts with various enzymes and receptors, hinting at broader therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. These include condensation reactions under controlled conditions to produce high-quality compounds suitable for biological testing .
- Biological Evaluations : In vitro studies have assessed the compound's ability to inhibit LOX and its radical scavenging capacity. The results indicate that structural modifications can enhance these activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid, and how can reaction efficiency be optimized?
- Methodology : Refluxing equimolar reactants in ethanol (e.g., ethyl acetoacetate with heterocyclic precursors) for 3 hours under inert conditions yields derivatives with >80% efficiency. Crystallization from aqueous DMF improves purity . For quinazoline scaffolds, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) enhances functionalization .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. dioxane-water mixtures) to control solubility and byproduct formation .
Q. How should this compound be characterized to confirm structural integrity?
- Analytical Workflow :
- NMR : Use -NMR (DMSO-d) to identify aromatic protons (δ 6.37–8.33 ppm) and substituents (e.g., CH at δ 2.37 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., MH at m/z 667) validates molecular weight .
- IR : Confirm carbonyl stretches (1665 cm for quinazolinone C=O) .
Q. What are the critical storage conditions to maintain compound stability?
- Guidelines :
- Store in airtight containers under inert gas (N or Ar) to prevent oxidation.
- Avoid moisture; use desiccants in a dry, ventilated environment .
- Incompatibilities: Keep away from strong acids/bases and oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Approach :
- Use DFT calculations (e.g., Gaussian 09) to map electron density on the quinazolinone core and propanoic acid sidechain.
- Simulate docking interactions with enzymes (e.g., kinases) using AutoDock Vina to identify binding motifs .
- Validation : Compare computational results with experimental kinetics (e.g., IC assays).
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., pH, solvent DMSO concentration).
- Mitigation : Standardize protocols (e.g., PBS buffer at pH 7.4, <0.1% DMSO) and validate with positive controls .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent effects .
Q. How can regioselectivity challenges in functionalizing the dioxoloquinazolinone core be addressed?
- Synthetic Tactics :
- Direct electrophilic substitution at C-5/C-7 using directing groups (e.g., –NH or –OMe).
- Pd-mediated C–H activation with pivalate ligands enhances selectivity for meta positions .
- Monitoring : Use -NMR to track substituent placement (e.g., carbonyl shifts at δ 162–163 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
